(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G12Si-5 is a covalent inhibitor specifically targeting the K-RasG12S mutant. It has shown significant inhibitory effects with a Ki value of 26 µM. This compound binds to the S-IIP structural domain, inhibiting oncogenic signaling and reducing ERK phosphorylation levels in KRAS G12S mutant cells .
准备方法
The synthesis of G12Si-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the acylation of serine residues .
化学反应分析
G12Si-5 undergoes covalent modification reactions, particularly targeting the serine residue in the KRAS G12S mutant. This covalent binding reduces the content of KRAS-GTP and significantly inhibits the level of phosphorylated ERK in cells . The major product formed from this reaction is the modified KRAS protein with reduced oncogenic activity .
科学研究应用
G12Si-5 has been extensively studied for its applications in cancer therapy. It has shown promise in inhibiting the growth of cancer cells with the KRAS G12S mutation. This compound is particularly useful in precision cancer therapy, where it targets specific genetic mutations in cancer cells, leading to more effective and less toxic treatments . Additionally, G12Si-5 is used in research to understand the molecular mechanisms of KRAS-driven cancers and to develop new therapeutic strategies .
作用机制
The mechanism of action of G12Si-5 involves its covalent binding to the serine residue in the KRAS G12S mutant. This binding inhibits the oncogenic signaling pathways by reducing the levels of KRAS-GTP and phosphorylated ERK. The compound effectively locks the KRAS protein in an inactive state, preventing it from promoting uncontrolled cell proliferation .
相似化合物的比较
G12Si-5 is part of a series of compounds designed to target KRAS mutations. Similar compounds include G12Si-1 and G12Si-2, which also target the KRAS G12S mutant but with varying degrees of efficacy . Compared to these compounds, G12Si-5 has shown the best inhibitory effect, making it a unique and valuable tool in cancer research and therapy .
属性
分子式 |
C31H29ClFN5O3 |
---|---|
分子量 |
574.0 g/mol |
IUPAC 名称 |
(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C31H29ClFN5O3/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2/t19-,23+/m1/s1 |
InChI 键 |
PUOCGYIRJRNMJS-XXBNENTESA-N |
手性 SMILES |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F |
规范 SMILES |
C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。